molecular formula C20H23ClN2O4 B1142654 Chlorpheniramine-d6 Maleate Salt CAS No. 1219806-45-7

Chlorpheniramine-d6 Maleate Salt

Cat. No. B1142654
CAS RN: 1219806-45-7
M. Wt: 390.86062
InChI Key:
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Scientific Research Applications

Clinical Research and Diagnostic Applications

Chlorpheniramine-d6 Maleate Salt: is used in clinical research to explore its efficacy in diagnosing, preventing, or treating diseases. It’s particularly useful in studies due to its deuterated form, which allows for precise tracking in biological systems .

Pharmaceutical Toxicology

In the field of pharmaceutical toxicology, Chlorpheniramine-d6 Maleate Salt serves as a reference standard. It’s essential for ensuring the accuracy and reliability of analytical methods used to detect the presence of chlorpheniramine in biological samples .

Antihistamine Research

As an antihistamine, Chlorpheniramine-d6 Maleate Salt is studied for its potential to prevent or mitigate allergic reactions. Research includes its effects on conditions like passive cutaneous anaphylaxis in animal models .

Asthma and Respiratory Studies

This compound is also researched for its therapeutic effects in respiratory conditions. Studies have looked into its ability to reduce respiratory resistance and tracheobronchial fluid hypersecretion in models of histamine-induced asthma .

Isotope Dilution Mass Spectrometry

Chlorpheniramine-d6 Maleate Salt: is used in isotope dilution mass spectrometry as an internal standard. This application is crucial for quantifying chlorpheniramine in various matrices, providing high precision in pharmacokinetic studies .

Histamine Receptor Antagonism Studies

The compound is instrumental in studying histamine H1 receptor antagonism. Its deuterated form allows for detailed pharmacodynamic studies, such as measuring the reversal of histamine-induced spasms in isolated guinea pig ileum .

Mechanism of Action

Target of Action

Chlorpheniramine-d6 Maleate Salt, also known as Chlorpheniramine, primarily targets the Histamine H1 Receptor . This receptor plays a crucial role in allergic reactions, hay fever, rhinitis, urticaria, and asthma .

Mode of Action

Chlorpheniramine acts as an antagonist to the Histamine H1 Receptor . It competes with histamine for binding sites on the receptor, thereby blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The primary biochemical pathway affected by Chlorpheniramine is the histamine signaling pathway . By blocking the Histamine H1 Receptor, Chlorpheniramine disrupts histamine signaling, reducing itching, vasodilation, and capillary leakage, leading to less redness and edema .

Pharmacokinetics

Chlorpheniramine exhibits extensive gut first-pass metabolism, with an absolute bioavailability from oral solution reported to be between 34% and 59% . The mean time to maximum concentration (Tmax) is approximately 2.5 hours . The terminal half-life (t1/2) of Chlorpheniramine is long, ranging from 19 to 43 hours

Result of Action

The molecular and cellular effects of Chlorpheniramine’s action include interference with viral adsorption, replication, and direct inactivation of the virus . On a symptomatic level, the blockade of histamine receptors by Chlorpheniramine leads to a reduction in allergy symptoms such as itching, redness, and swelling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chlorpheniramine. For instance, the drug’s absorption and bioavailability can be affected by factors such as the patient’s age, health status, and the presence of other medications . Furthermore, as a stable isotope-labeled compound, Chlorpheniramine-d6 Maleate Salt is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .

properties

IUPAC Name

[3-(4-chlorophenyl)-3-pyridin-2-ylpropyl]-bis(trideuteriomethyl)azanium;4-hydroxy-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAKFASWICGISY-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[NH+](CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=CC(=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71434173

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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